MBRI-001 is a deuterium-substituted derivative of plinabulin, which is recognized for its potential as an anti-cancer agent. This compound has garnered attention due to its improved pharmacokinetic properties compared to its parent compound, plinabulin. The development of MBRI-001 aims to enhance the therapeutic efficacy and safety profile of plinabulin, particularly in cancer treatment.
The research and development of MBRI-001 have been documented in various scientific articles, including studies published in Bioorganic & Medicinal Chemistry and Pharmaceuticals. These studies highlight the synthesis, characterization, and biological evaluation of MBRI-001, demonstrating its potential as a novel therapeutic agent against cancer.
MBRI-001 falls under the classification of anti-cancer agents, specifically targeting microtubule dynamics. It is categorized as a tubulin polymerization inhibitor, similar to plinabulin, but with modifications that aim to enhance its pharmacological profile.
The synthesis of MBRI-001 involves a series of well-defined chemical reactions aimed at incorporating deuterium into the plinabulin structure. The following methods are typically employed:
Technical details reveal that the synthesis may involve advanced techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for characterization and confirmation of the molecular structure.
The molecular structure of MBRI-001 has been elucidated using various analytical techniques:
Data from nuclear magnetic resonance spectroscopy provide insight into the arrangement of atoms and functional groups within the molecule, which is crucial for understanding its activity.
The chemical reactions involved in the synthesis of MBRI-001 can be summarized as follows:
These reactions are optimized for yield and purity, ensuring that MBRI-001 can be produced consistently for further study.
The mechanism of action for MBRI-001 primarily involves its role as a tubulin polymerization inhibitor:
Data from pharmacokinetic studies indicate that MBRI-001 has favorable absorption and distribution characteristics in vivo.
The physical and chemical properties of MBRI-001 contribute significantly to its potential applications:
Relevant data indicate that these properties align well with the requirements for effective drug candidates.
MBRI-001 holds promise for various scientific applications:
Microtubule-targeting agents (MTAs) represent a cornerstone of cancer chemotherapy, exerting cytotoxic effects by disrupting the dynamic equilibrium of tubulin polymerization and depolymerization. These agents are broadly classified into microtubule-stabilizing (e.g., taxanes) and destabilizing compounds (e.g., vinca alkaloids, colchicine-site binders). Plinabulin (BPI-2358), a synthetic derivative of the marine diketopiperazine phenylahistin, belongs to the latter category. It binds to the colchicine site of β-tubulin, inhibiting microtubule assembly and triggering downstream effects such as vascular disruption, cancer cell apoptosis, and immunomodulation [3] [7]. Despite reaching Phase III clinical trials for non-small cell lung cancer (NSCLC), plinabulin faces limitations due to suboptimal pharmacokinetics (PK) and moderate in vivo efficacy [2] [4].
The clinical performance of plinabulin has been hampered by rapid metabolic clearance and limited tissue exposure, restricting its antitumor potential. Metabolic studies identified oxidative metabolism via cytochrome P450 enzymes as a primary degradation pathway, leading to reduced bioavailability [4]. To address this, researchers employed deuterium isotope effects—a strategy that replaces specific hydrogen atoms with deuterium at metabolically vulnerable sites. Deuterium forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, potentially slowing enzymatic oxidation without altering the compound’s steric or electronic properties [2] [7]. MBRI-001 (MedKoo Cat#: 407410) emerged from this approach as a deuterium-substituted plinabulin derivative designed to enhance metabolic stability while preserving the parent compound’s pharmacophore [1].
Deuterium incorporation at the exocyclic methylene group of plinabulin (position 6; IUPAC: (Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione) yielded MBRI-001. This single-atom substitution significantly altered the compound’s PK profile:
Table 1: Key Pharmacokinetic Parameters of MBRI-001 vs. Plinabulin in Rat Models
Parameter | Plinabulin | MBRI-001 | Improvement Factor |
---|---|---|---|
Half-life (h) | 1.8 | 4.2 | 2.3x |
AUC (μg·h/mL) | 12.5 | 22.5 | 1.8x |
Clearance (mL/min/kg) | 25.6 | 14.2 | 0.55x |
Lung Cmax (μg/g) | 3.1 | 8.7 | 2.8x |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7